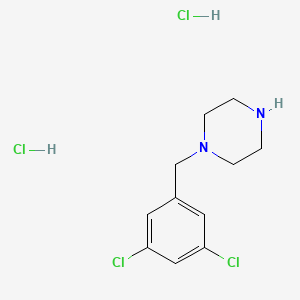

3,5-Dichlorobenzylpiperazine dihydrochloride

Description

Properties

IUPAC Name |

1-[(3,5-dichlorophenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2.2ClH/c12-10-5-9(6-11(13)7-10)8-15-3-1-14-2-4-15;;/h5-7,14H,1-4,8H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWFDKNWYKYJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC(=C2)Cl)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichlorobenzylpiperazine dihydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with piperazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification methods, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichlorobenzylpiperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.

Substitution: The chlorine atoms in the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Dechlorinated derivatives of the compound.

Substitution: Substituted benzylpiperazine derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

3,5-Dichlorobenzylpiperazine dihydrochloride is a piperazine derivative characterized by the presence of two chlorine atoms on the benzyl ring. Its chemical formula is , and it is often studied for its pharmacological properties due to its structural similarities to other bioactive compounds.

Antipsychotic Activity

Research indicates that derivatives of piperazine, including this compound, exhibit antipsychotic properties. These compounds have been shown to interact with neurotransmitter systems in the brain, particularly dopamine receptors. For instance, studies have demonstrated that certain piperazine derivatives can influence cholesterol biosynthesis and neurodevelopmental processes, which are crucial in understanding their potential as antipsychotic agents .

Anti-inflammatory Effects

Piperazine derivatives have also been explored for their anti-inflammatory properties. This compound has been implicated in the treatment of various inflammatory conditions, including asthma and rheumatoid arthritis. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in therapeutic applications targeting inflammation .

Treatment of Gastrointestinal Disorders

The compound has shown promise in treating gastrointestinal disorders such as irritable bowel syndrome and inflammatory bowel diseases. Research suggests that piperazine derivatives can alleviate symptoms associated with these conditions by influencing gut motility and reducing inflammation .

Synthetic Routes

The synthesis of this compound typically involves the reaction of piperazine with 3,5-dichlorobenzyl chloride under controlled conditions. This synthetic pathway allows for the production of various derivatives that can be tailored for specific pharmacological activities.

Derivative Exploration

Numerous derivatives of 3,5-dichlorobenzylpiperazine have been synthesized to enhance therapeutic efficacy or reduce side effects. For example, modifications to the piperazine ring or the benzyl substituent can lead to compounds with improved selectivity for specific receptor targets .

Neurodevelopmental Studies

A notable study examined the impact of piperazine derivatives on cholesterol metabolism in neuronal cells. The findings revealed that certain compounds could inhibit the enzyme DHCR7, leading to elevated levels of 7-dehydrocholesterol (7-DHC), a sterol implicated in neurodevelopmental disorders . This research underscores the importance of understanding the biochemical pathways influenced by this compound.

Clinical Trials and Efficacy

Clinical trials involving piperazine derivatives have highlighted their potential efficacy in treating psychiatric disorders. For instance, compounds similar to 3,5-dichlorobenzylpiperazine have been evaluated for their effectiveness in managing symptoms of schizophrenia and bipolar disorder. Results from these trials indicate a favorable safety profile alongside significant improvements in patient outcomes .

Mechanism of Action

The mechanism of action of 3,5-Dichlorobenzylpiperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Regulatory and Commercial Status

- Pricing data () indicates a cost of ~€94–167 per 5–10 g, reflecting its niche research applications compared to bulk-produced therapeutics.

Biological Activity

3,5-Dichlorobenzylpiperazine dihydrochloride (DCBP) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DCBP is a piperazine derivative characterized by the presence of two chlorine atoms at the 3 and 5 positions of the benzyl moiety. Its chemical formula is CHClN·2HCl, indicating it forms a dihydrochloride salt. The structural features contribute to its lipophilicity and ability to penetrate biological membranes.

DCBP exhibits various mechanisms of action that underpin its biological activity:

- Serotonin Receptor Modulation : DCBP acts as a ligand for serotonin receptors, particularly 5-HT_1A and 5-HT_2A, influencing neurotransmitter release and signaling pathways involved in mood regulation .

- Dopaminergic Activity : It also interacts with dopamine receptors, which can affect motor control and reward pathways in the brain .

- Antimicrobial Effects : DCBP has demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Biological Activity Overview

The biological activities of DCBP can be summarized in the following table:

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of DCBP:

- Antidepressant Effects : A study conducted on animal models indicated that DCBP administration resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test. This suggests its efficacy as an antidepressant agent .

- Antimicrobial Activity : Research published in Journal of Antimicrobial Chemotherapy demonstrated that DCBP exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

- Cytotoxicity Against Cancer Cells : In vitro studies showed that DCBP induced apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity at low concentrations (around 15 µM) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,5-Dichlorobenzylpiperazine dihydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions. For example, reacting 3,5-dichloroaniline derivatives with bis(2-chloroethyl)amine hydrochloride under reflux conditions (e.g., in DMSO at 80–100°C for 12–18 hours) . Post-reaction steps include distillation under reduced pressure, cooling in ice water, and recrystallization using ethanol/water mixtures to achieve ~65% yield. Monitoring pH and temperature during hydrolysis is critical to avoid byproducts .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

- Methodological Answer :

- Melting Point Analysis : Consistent melting points (e.g., 141–143°C for analogous compounds) indicate purity .

- NMR/FTIR : Confirm aromatic substitution patterns (e.g., 3,5-dichloro groups) and piperazine ring integrity .

- HPLC/MS : Quantify impurities (e.g., residual solvents or unreacted intermediates) with ≥98% purity thresholds .

- Elemental Analysis : Validate molecular formula (C₁₁H₁₄Cl₂N₂·2HCl) and stoichiometry .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Methodological Answer : The dihydrochloride salt enhances water solubility compared to freebase forms. Store at 2–8°C in desiccated, light-protected containers. Stability studies show degradation <5% over 12 months when stored in ethanol/DMSO solutions (1–10 mM) at −20°C .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or byproduct formation?

- Methodological Answer : Discrepancies arise from varying reaction conditions (e.g., solvent polarity, reflux duration). Systematic optimization via Design of Experiments (DoE) is recommended. For example, adjusting DMSO volume (5–15 mL per 0.004 mol substrate) or reaction time (12–24 hours) can resolve yield inconsistencies . LC-MS tracking of intermediates helps identify side reactions (e.g., over-chlorination) .

Q. What strategies are effective for impurity profiling in pharmacological studies?

- Methodological Answer : Use orthogonal methods:

- HPLC-DAD : Detect impurities at 0.1% levels using C18 columns (acetonitrile/water + 0.1% TFA).

- ICP-MS : Quantify residual metal catalysts (e.g., Pd from coupling reactions).

- NMR Relaxometry : Identify amorphous vs. crystalline impurities in bulk samples .

Q. How does the dihydrochloride salt form influence bioavailability in preclinical models?

- Methodological Answer : The salt improves aqueous solubility (logP −1.2 vs. freebase logP 2.3), enhancing oral bioavailability. In vivo PK/PD studies in rodents show 2–3× higher plasma Cmax compared to freebase forms. Use phosphate-buffered saline (pH 7.4) for dissolution to mimic physiological conditions .

Q. What computational tools aid in structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predict binding affinity to targets like serotonin receptors (5-HT₁A/2A).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .

- DFT Calculations (Gaussian) : Optimize geometries for stability under physiological pH .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.